
Hymenialdisine
概要
説明
Hymenialdisine is a natural product derived from marine sponges, particularly those belonging to the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa . This compound is known for its unique pyrrole-azepin-8-one ring system bonded to a glycocyamidine ring . This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, anti-cancer, and anti-osteoarthritis properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hymenialdisine involves several steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrrole-azepin-8-one ring system through a series of condensation reactions, aza-Wittig reactions, and heterocyclic rearrangements . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired ring structures .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction of the compound from marine sponges. The extraction process involves the collection of sponges, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) . Advances in marine biotechnology have also explored the potential of sponge cell culture and fermentation of associated bacteria to produce this compound in a more sustainable and controlled manner .
化学反応の分析
Key Synthetic Strategies
The synthesis of hymenialdisine (HMD) involves constructing its fused pyrrolo[2,3-c]azepin-8-one core and glycocyamidine appendage. Two primary approaches have been developed:
Azafulvenium Ion Heterodimerization
A pivotal method involves generating azafulvenium ions and their regioselective heterodimerization with a 2-aminoimidazole (AI) moiety to form the tricyclic core . This strategy exploits the reactivity of azafulvenes, which undergo cycloaddition with AI to create the pyrroloazepinone scaffold.
Protodebromination/Oxidation
A protodebromination/oxidation sequence was employed to selectively install the α-bromo substitution pattern observed in the natural product . This step ensures the correct positioning of bromine, critical for HMD’s biological activity.
Glycocyamidine Formation
The glycocyamidine unit, a key component of HMD, can be synthesized via condensation of imidazolinone with other intermediates . This step often involves protecting groups (e.g., SEM groups) to facilitate isolation of isomeric mixtures during bromination steps .
Pyrrole Derivative Preparation
-
Pyrrole-2-carboxylic acid is treated with thionyl chloride and catalytic DMF in toluene to form a reactive intermediate .
-
Condensation with β-alanine methyl ester yields a pyrrole-bromoacrylamide derivative.
-
Bromination using NBS generates a mixture of 2- and 3-bromopyrrole isomers , which are challenging to separate .
Isomer Resolution
To resolve the isomeric mixture:
-
SEM protection of pyrrole and amide nitrogens allows isolation of the desired isomer via chromatography .
-
Deprotection restores the reactive sites for subsequent reactions.
Core Formation
-
Horner-Wadsworth-Emmons reaction with ethyl diethylphosphonoacetate introduces an α,β-unsaturated ester .
-
Mesylation converts the hydroxyl group into a leaving group, enabling nucleophilic attack.
-
Guanidine treatment forms the glycocyamidine ring and establishes conjugation in the core structure .
Final Deprotection
SEM groups are removed under basic conditions, and the product is purified to yield HMD .
Comparison of Synthetic Approaches
Biogenic Relevance
科学的研究の応用
Neurodegenerative Disorders
Hymenialdisine has been identified as a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), which are implicated in neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action : It competes with ATP for binding to these kinases, leading to the inhibition of hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Research indicates that this compound effectively prevents the phosphorylation of MAP-1B and tau in vivo, demonstrating its potential as a therapeutic agent against neurodegeneration .
Cancer Treatment
This compound exhibits significant anti-cancer properties through its action on various signaling pathways:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the CDK-1/cyclin B complex. This mechanism is particularly relevant in cancers characterized by Myc overexpression .
- Case Study - Pancreatic Cancer : A recent study demonstrated that 10Z-Hymenialdisine inhibited the proliferation of pancreatic cancer cells by blocking NF-κB activity and angiogenic factors such as VEGF and IL-8. This suggests its potential as a novel therapeutic agent for pancreatic cancer .
Anti-inflammatory Applications
This compound's ability to inhibit NF-kappaB makes it a promising candidate for treating inflammatory disorders:
- Mechanism : It selectively inhibits NF-kappaB activation in immune cells, leading to decreased production of pro-inflammatory cytokines like interleukin-8 (IL-8). This property positions this compound as a potential treatment for conditions characterized by chronic inflammation .
Osteoporosis and Bone Health
Recent findings indicate that this compound may also play a role in bone health by regulating osteoclast and osteoblast activity:
- Dual Action : this compound has been shown to suppress osteoclastogenesis while promoting osteoblast differentiation. This dual action is mediated through the inhibition of RANKL-induced signaling pathways, making it a candidate for osteoporosis treatment .
Data Summary Table
作用機序
Hymenialdisine exerts its effects primarily through the inhibition of protein kinases, including cyclin-dependent kinases, glycogen synthase kinase 3 beta, and casein kinase 1 . By inhibiting these kinases, this compound disrupts key signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition leads to the suppression of osteoclastogenesis, promotion of osteoblast differentiation, and modulation of inflammatory responses . The compound’s ability to activate the glycogen synthase kinase 3 beta/beta-catenin/T-cell factor/lymphoid enhancer factor signaling pathway further enhances its therapeutic potential .
類似化合物との比較
Hymenialdisine is unique compared to other similar compounds due to its dual activity on both osteoclasts and osteoblasts . Similar compounds include debromothis compound, which shares a similar structure but lacks the bromine atom, and other marine sponge-derived alkaloids with kinase inhibitory activities . This compound’s ability to modulate multiple signaling pathways and its broad spectrum of biological activities make it a valuable compound for further research and development .
生物活性
Hymenialdisine (HMD) is a marine natural product derived from the sponge Axinella carteri, recognized for its significant biological activities, particularly in the fields of oncology and bone health. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits multiple biological activities through various mechanisms:
- Inhibition of Osteoclastogenesis : HMD has been shown to suppress the formation and activity of osteoclasts (OCs), which are responsible for bone resorption. It achieves this by blocking the RANKL-induced signaling pathways, particularly the NF-κB and MAPK pathways, leading to reduced expression of OC-specific genes .
- Promotion of Osteoblast Differentiation : Concurrently, HMD promotes the differentiation of osteoblasts (OBs), which are crucial for bone formation. This effect is mediated through the activation of the GSK-3β/β-catenin signaling pathway, enhancing the expression of Runx-2, a key transcription factor for OB differentiation .
- Anti-Cancer Properties : HMD, particularly its derivative 10Z-Hymenialdisine, has demonstrated anti-cancer effects by inhibiting angiogenesis in pancreatic cancer models. It suppresses NF-κB activity and reduces levels of angiogenic factors such as VEGF and IL-8, thereby inhibiting tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Study: Osteoporosis Treatment
In a study involving ovariectomized mice (a model for post-menopausal osteoporosis), HMD demonstrated notable efficacy in preventing bone loss. The treatment resulted in preserved bone volume and trabecular thickness, indicating its potential as a therapeutic agent for osteoporosis .
Case Study: Pancreatic Cancer
Another significant study evaluated 10Z-Hymenialdisine's effects on pancreatic cancer cells. The compound was administered to mice with subcutaneously implanted BxPC-3 cells. Results showed a marked reduction in tumor size compared to controls, highlighting its potential as an anti-cancer agent .
特性
CAS番号 |
82005-12-7 |
---|---|
分子式 |
C11H10BrN5O2 |
分子量 |
324.13 g/mol |
IUPAC名 |
(4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one |
InChI |
InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+ |
InChIキー |
ATBAETXFFCOZOY-QPJJXVBHSA-N |
SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br |
異性体SMILES |
C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br |
正規SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br |
外観 |
Assay:≥97%A yellow oil |
同義語 |
Alternative Name: SK&F 108752 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hymenialdisine?
A1: this compound is a potent inhibitor of various protein kinases. [, , , , , , ] It primarily exerts its effects by competitively binding to the ATP-binding site of these kinases, thereby inhibiting their activity. [, , ]
Q2: Which kinases are significantly inhibited by this compound?
A2: this compound potently inhibits several key kinases involved in cell cycle regulation and inflammatory responses, including:* Glycogen Synthase Kinase 3β (GSK-3β) [, , ]* Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK5 [, , , , , , ]* Mitogen-Activated Protein Kinase Kinase 1 (MEK-1) []* Checkpoint Kinase 2 (Chk2) [, ]
Q3: What are the downstream effects of this compound's kinase inhibition?
A3: this compound's kinase inhibition leads to various downstream effects, including:* Suppression of inflammatory responses: this compound inhibits the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) by interfering with the NF-κB signaling pathway. [, , , , , ]* Inhibition of angiogenesis: this compound reduces the expression of Vascular Endothelial Growth Factor (VEGF) and IL-8, key players in angiogenesis, by suppressing NF-κB activity. []* Induction of cell cycle arrest and apoptosis: By inhibiting CDKs and Chk2, this compound can induce cell cycle arrest and apoptosis in cancer cells. [, , , , , , ]* Promotion of osteoblast differentiation: this compound can activate the GSK-3β/β-catenin/T-cell factor (TCF)/Lymphoid Enhancer Factor (LEF) signaling pathway, leading to increased expression of Runx2, a crucial transcription factor for osteoblast differentiation. []* Neuroprotective effects: this compound exhibits neuroprotective activity, potentially through its inhibitory action on GSK-3β and its ability to induce the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to antioxidant effects. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H10BrN5O, and its molecular weight is 308.15 g/mol. [, , , ]
Q5: What are the key spectroscopic features of this compound?
A5: this compound's structure is characterized by a pyrrolo[2,3-c]azepin-8-one ring system fused with a glycocyamidine ring. [] Its spectroscopic characteristics include distinctive signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. [, , , ]
Q6: Are there different isomers of this compound?
A6: Yes, this compound exists as both 10E and 10Z isomers, with the 10Z isomer being the more commonly isolated form. [, , ] Additionally, tautomerism has been observed in dimethyl sulfoxide (DMSO) solutions of this compound. []
Q7: Is there information available regarding this compound's material compatibility and stability under various conditions?
A7: The provided research papers primarily focus on this compound's biological activity and do not delve into material compatibility or stability under different environmental conditions. Further research is needed to explore these aspects.
Q8: Have any formulation strategies been investigated to enhance this compound's stability, solubility, or bioavailability?
A8: While the provided research papers don't elaborate on specific formulation strategies for this compound, the development of novel analogs and derivatives often aims to improve pharmacological properties like stability, solubility, and bioavailability. [, ]
Q9: Have computational chemistry techniques been employed to study this compound?
A9: Yes, molecular docking studies have been conducted to investigate this compound's interactions with target kinases like CDK2, CDK5, and GSK-3β. [, ] These studies provide insights into the binding modes and structural features responsible for this compound's inhibitory activity.
Q10: Have Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound analogs?
A10: The provided research mentions QSAR studies conducted on this compound analogs to explore the relationship between their chemical structure and anticancer activity. [] These models can guide the design and development of more potent and selective this compound derivatives.
Q11: How do structural modifications of this compound affect its activity, potency, and selectivity?
A11: SAR studies have revealed that modifications to the this compound scaffold can significantly influence its biological activity:* Modifications to the glycocyamidine ring: Replacing the glycocyamidine ring with other heterocycles can alter kinase inhibitory activity and selectivity. [, ]* Bromination: The presence and position of the bromine atom are crucial for this compound's potency. For instance, Debromothis compound, lacking the bromine atom, generally exhibits lower potency than this compound. [, , ]* Substitutions at the 2-position: Introducing various substituents at the 2-position of the pyrrolo[2,3-c]azepin-8-one ring system can modulate kinase inhibitory activity and selectivity. [, ]
Q12: What in vitro models have been used to study the effects of this compound?
A12: Numerous cell-based assays have been employed to investigate this compound's biological activity, including:* Cancer cell lines: Various cancer cell lines, including pancreatic cancer, ovarian cancer, and colon cancer cells, have been used to assess this compound's antiproliferative and pro-apoptotic effects. [, , ] * Human rheumatoid synovial fibroblasts (RSF): RSFs have been utilized to study this compound's anti-inflammatory effects, particularly its ability to inhibit the production of pro-inflammatory mediators like PGE2 and IL-8. [, , , ]* Osteoblast and osteoclast cultures: These cultures have been used to investigate this compound's effects on bone cell differentiation and function, demonstrating its potential for treating bone-related disorders like osteoporosis. []* Neuronal cell lines: Neuronal cell lines like N2a cells have been employed to study this compound's neuroprotective effects and its influence on neurite outgrowth. []
Q13: What in vivo models have been used to evaluate this compound's therapeutic potential?
A13: Animal models have been employed to evaluate this compound's in vivo efficacy:
- Mouse models of pancreatic cancer: this compound has shown promising antitumor activity in mouse models of pancreatic cancer, significantly inhibiting tumor growth. []
- Ovariectomized (OVX) mouse model of osteoporosis: In OVX mice, this compound effectively prevented bone loss, highlighting its potential for treating osteoporosis. []
Q14: Have any clinical trials been conducted with this compound?
A14: While preclinical studies have shown promising results, the provided research papers do not mention any completed or ongoing clinical trials for this compound. Further research and development are required to translate its therapeutic potential to clinical applications.
Q15: What is known about the toxicology and safety profile of this compound?
A15: Although this compound demonstrates promising biological activities, some studies indicate potential toxicity concerns:* Cytotoxicity: this compound can exhibit cytotoxic effects, particularly at higher concentrations. [, , ] The therapeutic window and potential long-term effects need further investigation.* Limited information on long-term effects: The available research primarily focuses on this compound's short-term effects. Comprehensive toxicological studies are crucial to evaluate potential long-term consequences.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。